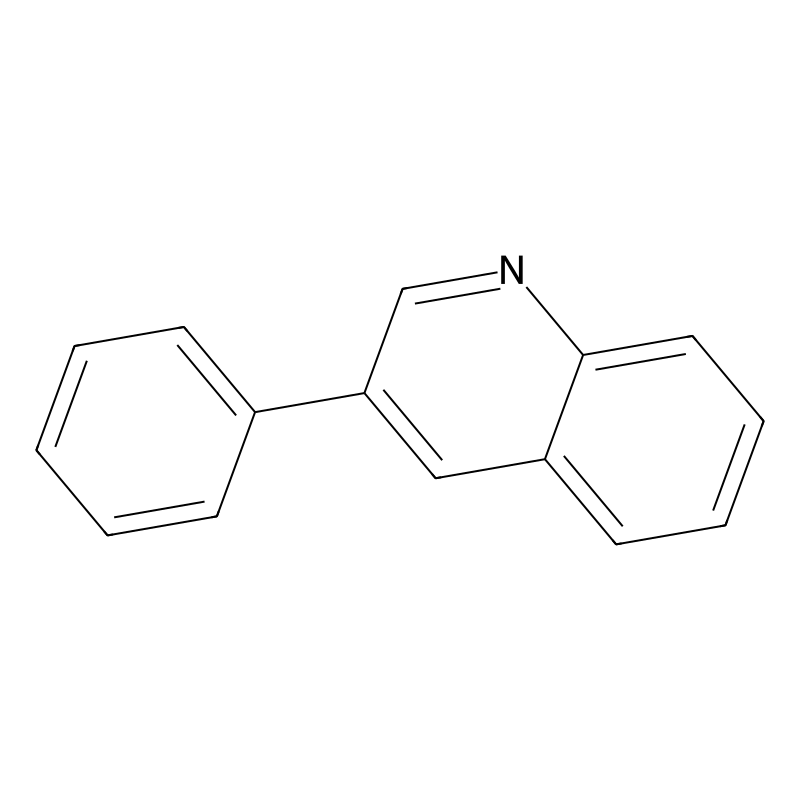

3-Phenylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Development

The interesting biological activity of 3-phenylquinoline derivatives has led researchers to explore their potential as therapeutic agents. Studies have shown that these derivatives can exhibit various properties, including:

- Antimalarial effects: Certain derivatives have shown promise in inhibiting the growth of the malaria parasite [].

- Antitubercular properties: Research suggests that some derivatives may be effective against tuberculosis-causing bacteria [].

- Anticancer potential: Studies have explored the antiproliferative activity of 3-phenylquinoline derivatives against different cancer cell lines [].

3-Phenylquinoline is an organic compound with the molecular formula C₁₅H₁₁N and a molecular weight of approximately 205.25 g/mol. It belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound features a phenyl group at the 3-position of the quinoline structure, which contributes to its unique chemical properties and biological activities. The compound is often studied for its potential applications in medicinal chemistry due to its structural similarity to biologically active molecules.

- Electrophilic Aromatic Substitution: The presence of the phenyl group makes it susceptible to electrophilic attack, allowing for substitution reactions at the aromatic positions.

- Nucleophilic Substitution: The nitrogen atom in the quinoline ring can act as a nucleophile, enabling reactions with electrophiles.

- Catalytic Reactions: Recent studies have demonstrated that 3-phenylquinoline can be synthesized via catalytic annulation processes involving aniline and phenylacetylene, showcasing its versatility in synthetic chemistry .

3-Phenylquinoline and its derivatives exhibit significant biological activities, particularly in the realm of cancer research. For instance, one derivative known as PQ1 has been identified as a potent antagonist of the p53 transcription factor, which plays a crucial role in regulating the cell cycle and preventing tumor formation. PQ1 was shown to inhibit p53 activity without affecting its protein levels, leading to increased DNA damage in cancer cells . This highlights the potential of 3-phenylquinoline derivatives as therapeutic agents in oncology.

Several synthesis methods have been developed for 3-phenylquinoline:

- Doebner Reaction: A classical approach involving the condensation of an arylaldehyde with p-aminoacetophenone followed by cyclization.

- Catalytic Annulation: Recent advancements involve using ferroelectric catalysts for one-pot synthesis from aniline and terminal alkynes, demonstrating efficient formation under mild conditions .

- Multicomponent Reactions: Techniques that combine multiple reactants into a single reaction vessel have also been explored for synthesizing various substituted quinolines, including 3-phenylquinoline derivatives .

3-Phenylquinoline has several applications across different fields:

- Medicinal Chemistry: Its derivatives are being explored for their potential as anticancer agents and inhibitors of various biological targets, including transcription factors like p53.

- Material Science: Due to its unique electronic properties, 3-phenylquinoline can be utilized in organic light-emitting diodes (OLEDs) and other electronic devices.

- Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 3-phenylquinoline focus primarily on its binding affinity with biological targets. For example, molecular docking studies have revealed that PQ1 binds effectively to the DNA binding domain of p53, suggesting a mechanism through which it exerts its inhibitory effects . Such studies are crucial for understanding how modifications to the 3-phenylquinoline structure can enhance or alter its biological activity.

Several compounds share structural similarities with 3-phenylquinoline. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylquinoline | Quinoline derivative | Substituent at position 2 alters reactivity patterns |

| 4-Phenylquinoline | Quinoline derivative | Different substitution pattern affects biological activity |

| PQ1 (3-Phenylquinoline Derivative) | Quinoline derivative | Specifically antagonizes p53 transcriptional activity |

| Pifithrin-alpha | Thiazole imide derivative | First identified inhibitor of p53; different mechanism of action |

| NSC194598 | Fluorene derivative | Inhibits p53 DNA binding; distinct structural framework |

The structural differences among these compounds influence their reactivity and biological activities, making each unique in terms of potential applications and mechanisms of action.